2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-(o-tolyl)acetamide

Descripción

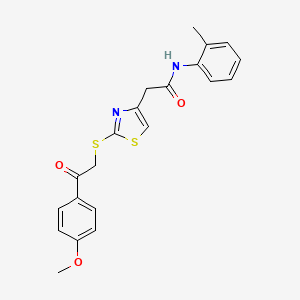

The compound 2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-(o-tolyl)acetamide features a thiazole core modified with a thioether-linked 4-methoxyphenyl ketone group and an o-tolyl acetamide side chain. This structure combines lipophilic (o-tolyl, methoxyphenyl) and polar (thioether, acetamide) motifs, which may influence its physicochemical properties and biological interactions. Below, we compare this compound to structurally related analogs from recent literature, focusing on synthetic routes, substituent effects, and key properties.

Propiedades

IUPAC Name |

2-[2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3S2/c1-14-5-3-4-6-18(14)23-20(25)11-16-12-27-21(22-16)28-13-19(24)15-7-9-17(26-2)10-8-15/h3-10,12H,11,13H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZIBELOZRHBZSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-(o-tolyl)acetamide is a thiazole derivative notable for its diverse biological activities. This article explores its biological properties, including anticancer, antimicrobial, and enzyme inhibitory activities, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a thiazole ring, an acetamide group, and a methoxyphenyl moiety, contributing to its unique chemical reactivity and biological activity. Its molecular formula is , with a molecular weight of approximately 413.5 g/mol .

Anticancer Activity

Research indicates that thiazole derivatives often exhibit significant anticancer properties. A study focusing on similar compounds has demonstrated their ability to inhibit cancer cell proliferation through various mechanisms:

- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways and causing cell cycle arrest.

- IC50 Values : In vitro studies have shown that related thiazole compounds exhibit IC50 values in the range of 1.61 to 3.12 µM , indicating potent anticancer activity against various cell lines such as liver carcinoma and prostate cancer .

| Compound | IC50 (µM) | Target |

|---|---|---|

| Compound A | 1.61 | Liver Carcinoma |

| Compound B | 3.12 | Prostate Cancer |

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. The compound has been tested against several bacterial strains, showing promising results:

- Activity Spectrum : Exhibits activity against both Gram-positive and Gram-negative bacteria.

- Comparison with Standards : Some derivatives have shown comparable efficacy to standard antibiotics like norfloxacin.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

Enzyme Inhibition

Molecular docking studies have been conducted to evaluate the binding affinity of this compound towards various enzymes, particularly cyclooxygenase-2 (COX-2):

- Binding Affinity : The compound demonstrates favorable interactions with COX-2, suggesting potential as an anti-inflammatory agent.

- Selectivity : Its structural features may enhance selectivity towards COX-2 over COX-1, minimizing adverse effects.

Case Studies

Several studies have highlighted the biological relevance of thiazole derivatives:

- Case Study on Anticancer Activity :

- Case Study on Antimicrobial Efficacy :

Aplicaciones Científicas De Investigación

Pharmacological Studies

The compound has been investigated for its pharmacological properties, particularly its interaction with enzymes such as cyclooxygenase-2 (COX-2). Molecular docking studies have demonstrated that derivatives of this compound exhibit strong inhibitory activity against COX-2, suggesting potential applications in pain management and anti-inflammatory therapies .

Anticancer Activity

Research has highlighted the anticancer potential of this compound. For instance, derivatives have shown selective inhibition of leukemia cell lines, indicating efficacy against certain types of cancer . A study by Yushyn et al. (2022) reported that compounds similar to this derivative exhibited promising results in anticancer activity assays, emphasizing the need for further exploration in clinical settings.

Antiviral Properties

In addition to anticancer effects, derivatives of this compound have demonstrated significant antiviral activity against specific virus strains. Research indicates that these compounds can inhibit viral replication, making them candidates for the development of antiviral drugs .

Case Study 1: Molecular Docking and COX-2 Inhibition

A study conducted by Ertas et al. (2022) utilized molecular docking techniques to analyze the binding affinity of the compound towards COX-2. The results indicated a high binding affinity due to specific interactions between the thiazole ring and the enzyme's active site, supporting its potential as an anti-inflammatory agent.

Case Study 2: Anticancer Efficacy

In a study published by Havrylyuk et al. (2013), researchers synthesized several derivatives of the compound and tested their effects on various cancer cell lines. The findings revealed that certain derivatives exhibited significant cytotoxic effects on leukemia cells while sparing normal cells, highlighting their therapeutic potential .

Comparación Con Compuestos Similares

Structural Analogs with Thiazole/Thiazolidinone Cores

Table 1: Key Structural Analogs and Their Features

Key Observations :

- Core Flexibility: The target’s thiazole core differs from quinazolinone (e.g., compounds 5, 8, 9) and pyridine (e.g., 1c) analogs, which may alter electronic properties and binding interactions.

- Substituent Effects: The o-tolyl group in the target compound is less polar than the sulfamoylphenyl group in quinazolinone analogs (e.g., 5, 8), likely enhancing lipophilicity and membrane permeability. However, sulfamoyl groups may improve solubility in polar solvents .

- Synthetic Yields: Quinazolinone derivatives with sulfamoyl groups (e.g., 8, 91% yield) exhibit higher yields than ethylphenyl-substituted analogs (e.g., 9, 68%), suggesting steric or electronic challenges in synthesis .

Substituent-Driven Physicochemical Properties

Table 2: Impact of Substituents on Melting Points and Lipophilicity

| Compound Type | Substituent Position/Group | Melting Point (°C) | LogP (Predicted) | Notes |

|---|---|---|---|---|

| Target Compound | o-Tolyl, 4-methoxyphenyl | N/A | ~3.2* | High lipophilicity due to aryl groups |

| Quinazolinone (5) | Phenyl, sulfamoylphenyl | 269.0 | ~1.8 | Polar sulfamoyl group lowers LogP |

| Quinazolinone (8) | p-Tolyl, sulfamoylphenyl | 315.5 | ~2.1 | Crystalline packing enhances melting point |

| Pyridine (1c) | Bis(4-methoxyphenyl) | N/A | ~4.0 | Methoxy groups increase LogP |

Analysis :

- Lipophilicity : The target’s o-tolyl and 4-methoxyphenyl groups likely result in a higher LogP (~3.2) compared to sulfamoyl-containing analogs (LogP ~1.8–2.1). This may favor blood-brain barrier penetration but reduce aqueous solubility .

- Melting Points: Sulfamoylphenyl-quinazolinone derivatives (e.g., 8, 315.5°C) exhibit higher melting points than alkyl-substituted analogs (e.g., 9, 170.5°C), attributed to strong hydrogen bonding and crystallinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.